molecular formula C10H9F3N2O4S B7084665 N-[2-nitro-4-(trifluoromethyl)phenyl]-1,1-dioxothietan-3-amine

N-[2-nitro-4-(trifluoromethyl)phenyl]-1,1-dioxothietan-3-amine

Cat. No.: B7084665
M. Wt: 310.25 g/mol
InChI Key: VGNPUINTRPXITL-UHFFFAOYSA-N
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Description

N-[2-nitro-4-(trifluoromethyl)phenyl]-1,1-dioxothietan-3-amine is a synthetic organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a dioxothietan ring

Properties

IUPAC Name

N-[2-nitro-4-(trifluoromethyl)phenyl]-1,1-dioxothietan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2O4S/c11-10(12,13)6-1-2-8(9(3-6)15(16)17)14-7-4-20(18,19)5-7/h1-3,7,14H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGNPUINTRPXITL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CS1(=O)=O)NC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-nitro-4-(trifluoromethyl)phenyl]-1,1-dioxothietan-3-amine typically involves multiple steps:

    Nitration: The starting material, 4-(trifluoromethyl)aniline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the ortho position relative to the trifluoromethyl group.

    Cyclization: The nitro-substituted intermediate is then subjected to cyclization with sulfur dichloride (SCl2) under controlled conditions to form the dioxothietan ring.

    Amination: Finally, the cyclized product is treated with ammonia or an amine source to introduce the amine group, yielding the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-nitro-4-(trifluoromethyl)phenyl]-1,1-dioxothietan-3-amine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.

    Oxidation: The amine group can be oxidized to a nitroso or nitro group under strong oxidizing conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as alkoxides or thiolates.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products

    Reduction: N-[2-amino-4-(trifluoromethyl)phenyl]-1,1-dioxothietan-3-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: N-[2-nitroso-4-(trifluoromethyl)phenyl]-1,1-dioxothietan-3-amine.

Scientific Research Applications

Chemistry

In chemistry, N-[2-nitro-4-(trifluoromethyl)phenyl]-1,1-dioxothietan-3-amine is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, while the nitro group can be a precursor to bioactive amines.

Industry

In the industrial sector, this compound may be used in the development of agrochemicals and specialty chemicals. Its structural features can impart desirable properties such as increased potency and selectivity in target applications.

Mechanism of Action

The mechanism of action of N-[2-nitro-4-(trifluoromethyl)phenyl]-1,1-dioxothietan-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity, while the nitro group can participate in redox reactions within biological systems.

Comparison with Similar Compounds

Similar Compounds

    N-[2-nitro-4-(trifluoromethyl)phenyl]amine: Lacks the dioxothietan ring, making it less structurally complex.

    N-[2-nitro-4-(trifluoromethyl)phenyl]-1,1-dioxothietan-3-ol: Contains a hydroxyl group instead of an amine group.

Uniqueness

N-[2-nitro-4-(trifluoromethyl)phenyl]-1,1-dioxothietan-3-amine is unique due to the presence of both a dioxothietan ring and a trifluoromethyl group. This combination of functional groups is rare and imparts distinct chemical and physical properties, making it a valuable compound for various applications.

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